Cas no 1361647-75-7 (3-Chloro-5-(3,5-dichlorophenyl)pyridine)
3-Chloro-5-(3,5-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(3,5-dichlorophenyl)pyridine
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- Inchi: 1S/C11H6Cl3N/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H
- InChI Key: ZAUJPMXMJGCWGH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=NC=C(C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 202
- XLogP3: 4.4
- Topological Polar Surface Area: 12.9
3-Chloro-5-(3,5-dichlorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023024929-250mg |
3-Chloro-5-(3,5-dichlorophenyl)pyridine |
1361647-75-7 | 97% | 250mg |
$741.20 | 2022-04-03 | |
| Alichem | A023024929-500mg |
3-Chloro-5-(3,5-dichlorophenyl)pyridine |
1361647-75-7 | 97% | 500mg |
$980.00 | 2022-04-03 | |
| Alichem | A023024929-1g |
3-Chloro-5-(3,5-dichlorophenyl)pyridine |
1361647-75-7 | 97% | 1g |
$1,629.60 | 2022-04-03 |
3-Chloro-5-(3,5-dichlorophenyl)pyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-Chloro-5-(3,5-dichlorophenyl)pyridine
3-Chloro-5-(3,5-dichlorophenyl)pyridine: A Comprehensive Overview
3-Chloro-5-(3,5-dichlorophenyl)pyridine, also known by its CAS registry number 1361647-75-7, is a synthetic organic compound with a unique molecular structure that has garnered significant attention in various scientific and industrial fields. This compound belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are widely recognized for their versatile applications in chemistry and materials science. The molecule consists of a pyridine ring substituted with chlorine atoms at positions 3 and 5, as well as a dichlorophenyl group at position 5. This substitution pattern imparts distinctive electronic and structural properties to the compound, making it a valuable building block in organic synthesis.
The synthesis of 3-Chloro-5-(3,5-dichlorophenyl)pyridine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the pyridine core with the desired substituents. These methods not only enhance the scalability of the synthesis but also align with contemporary sustainability goals in chemical manufacturing.
The structural features of 3-Chloro-5-(3,5-dichlorophenyl)pyridine make it an intriguing candidate for various applications. In the field of materials science, this compound has been investigated for its potential as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring has been leveraged to create porous structures with high surface areas, which are promising for gas storage and catalysis.
In addition to its role in materials science, 3-Chloro-5-(3,5-dichlorophenyl)pyridine has shown promise in pharmacological research. The compound's unique electronic properties and ability to interact with biological systems make it a valuable tool in drug discovery efforts. Recent studies have explored its potential as a lead compound for developing novel therapeutics targeting specific enzymes or receptors. For example, researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential utility in anticancer drug development.
The environmental impact of 3-Chloro-5-(3,5-dichlorophenyl)pyridine is another area of active research. As industries increasingly prioritize eco-friendly practices, understanding the fate and toxicity of this compound in natural environments has become crucial. Studies have indicated that under certain conditions, the compound undergoes biodegradation through microbial action or photochemical processes. However, further research is needed to fully assess its long-term environmental effects and develop strategies for safe handling and disposal.
In conclusion, 3-Chloro-5-(3,5-dichlorophenyl)pyridine, with its CAS number 1361647-75-7, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis continues to evolve with advancements in catalytic methods and green chemistry principles. Meanwhile, its applications span from materials science to pharmacology, highlighting its importance as a versatile building block in modern organic chemistry. As research progresses, this compound is expected to unlock new possibilities for innovation while addressing critical challenges related to sustainability and environmental safety.
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